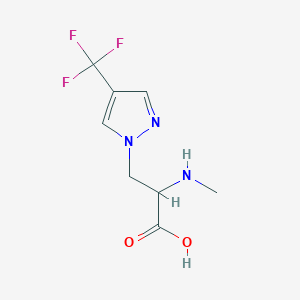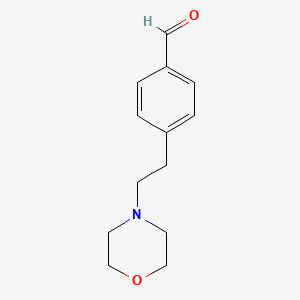
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that enhance efficiency and scalability. These methods are designed to optimize reaction conditions, reduce waste, and improve overall yield. The use of advanced technologies such as flow microreactors can further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions.
Industry: Utilized in the production of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Used as a pharmaceutical intermediate.
4-(Trifluoromethyl)benzeneboronic acid: Employed in cross-coupling reactions and as a reagent in organic synthesis.
Uniqueness
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is unique due to its specific structural features, including the trifluoromethyl group attached to a pyrazole ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H10F3N3O2 |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
2-(methylamino)-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c1-12-6(7(15)16)4-14-3-5(2-13-14)8(9,10)11/h2-3,6,12H,4H2,1H3,(H,15,16) |
Clé InChI |
ZKHXYQLQMBHUPG-UHFFFAOYSA-N |
SMILES canonique |
CNC(CN1C=C(C=N1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)











